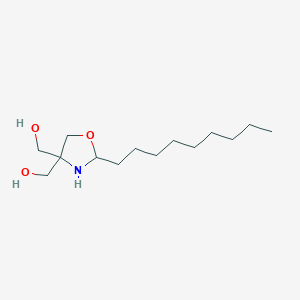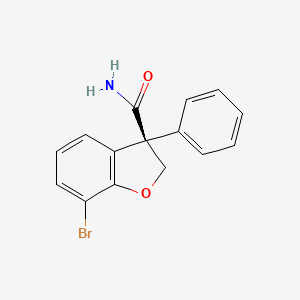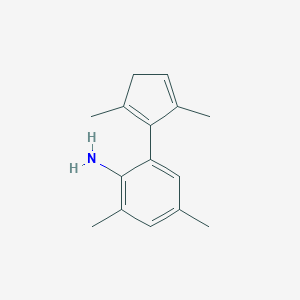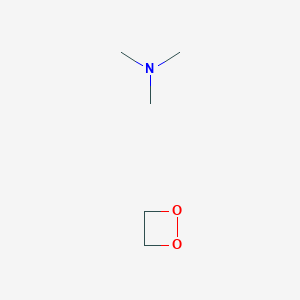![molecular formula C9H7N5O2 B12602627 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde CAS No. 878551-11-2](/img/structure/B12602627.png)
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde is a compound that features a triazole ring, which is known for its wide range of biological activities. The triazole moiety is often found in compounds with antibacterial, antiviral, antifungal, antitubercular, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications.
準備方法
The synthesis of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the carbonyl group, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The triazole ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include acids, bases, and other catalytic agents.
科学的研究の応用
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. Inhibition of PARP-1 can lead to cell dysfunction or necrotic cell death, making this compound a potential candidate for anticancer therapies .
類似化合物との比較
Similar compounds include other triazole derivatives, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer activities.
Spiro [5,6-dihydro-(1,2,4)triazolo[4,3-c]quinazoline-5,1ʹ-cyclohexan]-3(2H)-one: Exhibits high inhibitory activity on PARP-1.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer properties. The uniqueness of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde lies in its specific structure, which combines the triazole ring with other functional groups, enhancing its biological activity and potential therapeutic applications.
特性
CAS番号 |
878551-11-2 |
|---|---|
分子式 |
C9H7N5O2 |
分子量 |
217.18 g/mol |
IUPAC名 |
4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C9H7N5O2/c15-4-6-1-2-8(16)7(3-6)12-14-9-10-5-11-13-9/h1-5,16H,(H,10,11,13) |
InChIキー |
XNYJLEHNWUSMGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)N=NC2=NC=NN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)

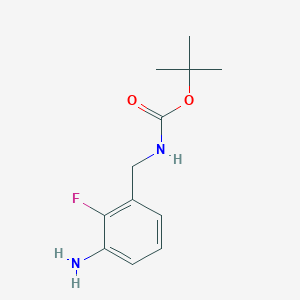



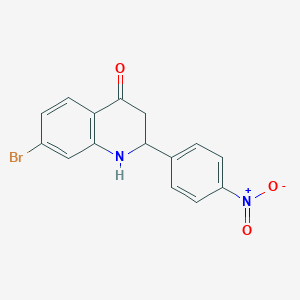
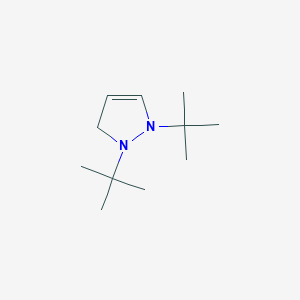
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
